Mannose-1,6-bisphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

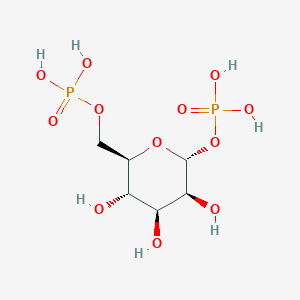

Mannose-1,6-bisphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H14O12P2 and its molecular weight is 340.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Phosphates - Hexosephosphates - Mannosephosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Pathways and Biochemical Roles

Mannose-1,6-bisphosphate is primarily involved in the metabolism of carbohydrates. It acts as an intermediate in the conversion of mannose to fructose-6-phosphate (F6P) through the action of mannose-6-phosphate isomerases (M6PIs). This conversion is crucial as F6P is a key metabolite in glycolysis and the pentose phosphate pathway, linking energy metabolism with biosynthetic processes.

Table 1: Key Metabolic Pathways Involving M6P

| Pathway | Role of M6P |

|---|---|

| Glycolysis | Precursor for F6P, essential for ATP production |

| Pentose Phosphate Pathway | Source of NADPH and ribose-5-phosphate |

| GDP-Mannose Biosynthesis | Precursor for glycoprotein synthesis |

Cancer Treatment

Recent studies have indicated that mannose and its derivatives can modulate cancer cell metabolism. Mannose has been shown to inhibit GSDME-mediated pyroptosis in cancer cells, which can enhance the efficacy of chemotherapeutic agents while protecting normal tissues from chemotherapy-induced damage. For instance, mannose administration improved outcomes in mouse models undergoing chemotherapy, reducing intestinal and kidney toxicity without compromising tumor response .

Case Study: Mannose Supplementation in Chemotherapy

In a clinical study involving patients with gastrointestinal cancer, co-administration of mannose during chemotherapy resulted in a significant reduction in side effects such as diarrhea and inflammation markers, suggesting its potential as a supportive therapy .

Enzyme Replacement Therapy

M6P analogs are being developed to target mannose-6-phosphate receptors (M6PR) on cells, facilitating the delivery of therapeutic enzymes for lysosomal storage diseases. Functionalized proteins with M6P residues have demonstrated enhanced stability and targeting capabilities compared to unmodified proteins . This approach is particularly promising for treating conditions like Gaucher's disease and Fabry disease.

Table 2: M6P Analogues for Enzyme Targeting

| Analogue Type | Application |

|---|---|

| Phosphonate Derivatives | Enhanced targeting for enzyme replacement |

| Carboxylate Derivatives | Improved stability in serum |

| Malonate Derivatives | Increased binding affinity to M6PR |

Industrial Applications

This compound also has industrial significance, particularly in biotechnology. The enzymatic production of rare sugars via M6PI has been explored for applications in food technology and pharmaceuticals. Rare sugars like L-ribose and L-tagatose are gaining traction due to their low caloric content and potential health benefits .

Case Study: Industrial Production of Rare Sugars

Research has shown that using M6P as a substrate can lead to efficient production of F6P through enzymatic pathways, which can then be utilized to synthesize various rare sugars . This process not only enhances the yield but also reduces costs by utilizing inexpensive starting materials.

Propiedades

Número CAS |

19504-70-2 |

|---|---|

Fórmula molecular |

C6H14O12P2 |

Peso molecular |

340.12 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5+,6-/m1/s1 |

Clave InChI |

RWHOZGRAXYWRNX-RWOPYEJCSA-N |

SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Key on ui other cas no. |

19504-70-2 |

Sinónimos |

Man1,6BP mannose-1,6-bisphosphate mannose-1,6-bisphosphate, (alpha-D)-isomer mannose-1,6-bisphosphate, (L)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.